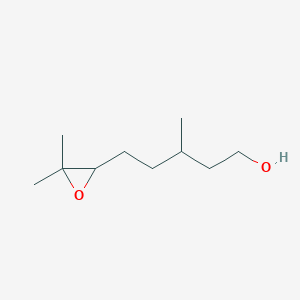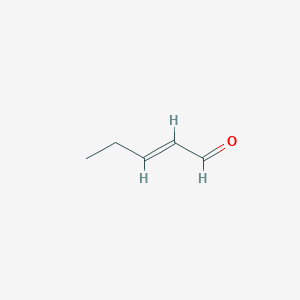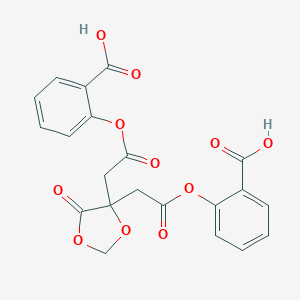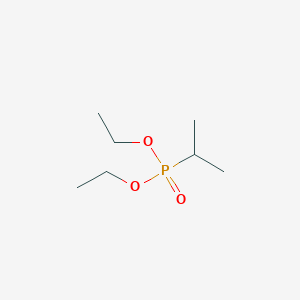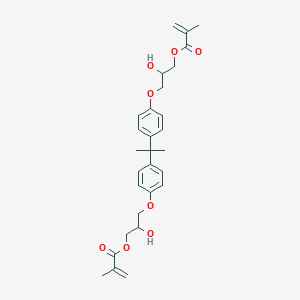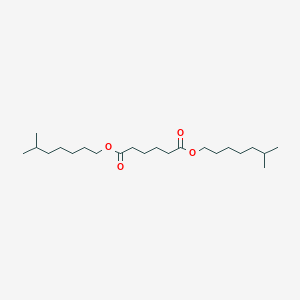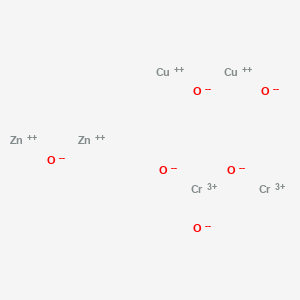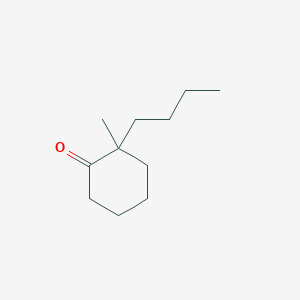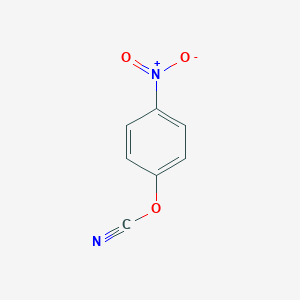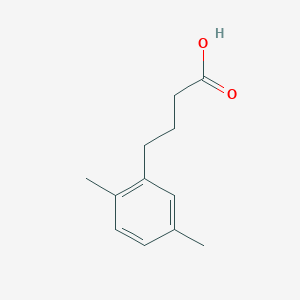
4-(2,5-Dimethylphenyl)butanoic acid
描述
Synthesis Analysis
The synthesis of 4-(2,5-Dimethylphenyl)butanoic acid derivatives involves several steps, including catalyzed reactions, esterification, and cyclodehydration processes. For instance, a high-yielding five-step synthesis starting from 2,4-dimethylaniline was developed, which involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization through a Friedel–Crafts reaction using aluminum trichloride (Vaid et al., 2014).
Molecular Structure Analysis
Molecular docking and vibrational studies, along with structural, electronic, and optical analysis, have been performed to understand the molecular structure of 4-(2,5-Dimethylphenyl)butanoic acid derivatives. Spectroscopic techniques such as FT-IR and FT-Raman spectra, along with theoretical DFT calculations, were used to analyze the molecular structure, revealing details about vibrational bands, stability, and hyper-conjugative interactions (K. Vanasundari et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving 4-(2,5-Dimethylphenyl)butanoic acid derivatives showcase a variety of transformations, including photolysis leading to the formation of free carboxylic acids, and reactions with amino acids forming stable bioconjugates. These studies highlight the compound's reactivity and potential utility in organic synthesis and biochemistry (Zabadal et al., 2001).
Physical Properties Analysis
The physical properties of 4-(2,5-Dimethylphenyl)butanoic acid derivatives, including their thermal stability and absorption characteristics, were explored. The complexes derived from this compound exhibit sharp, intense absorption bands, indicating their stable nature and potential applications in IR-detectable metal-carbonyl tracers (Kowalski et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(2,5-Dimethylphenyl)butanoic acid derivatives have revealed insights into their reactivity, particularly in terms of photorelease mechanisms and the potential as photoremovable protecting groups for carboxylic acids. The efficiency of these processes highlights the compound's versatility in synthetic chemistry applications (Klan et al., 2000).
科学研究应用
Neurodegenerative Diseases Research
- Summary of Application : 4-(2,5-Dimethylphenyl)butanoic acid has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The pathogenesis of these diseases often involves the aggregation of denatured and misfolded proteins .
- Methods of Application : The compound acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-(2,5-Dimethylphenyl)butanoic acid exhibits inhibitory activity against histone deacetylases (HDACs) .
- Results or Outcomes : While the specific results of these studies were not detailed in the source, the overall implication is that 4-(2,5-Dimethylphenyl)butanoic acid could potentially be a viable therapeutic agent against neurodegenerative diseases .
Proteomics Research
- Summary of Application : 4-(2,5-Dimethylphenyl)butanoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Chemical Synthesis
- Summary of Application : 4-(2,5-Dimethylphenyl)butanoic acid is used in chemical synthesis . It can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The compound can be used in various chemical reactions to synthesize new compounds . The specific methods of application or experimental procedures were not detailed in the source.
Breathomics Research
- Summary of Application : 4-(2,5-Dimethylphenyl)butanoic acid is used in breathomics research . Breathomics involves the use of non-invasive methods for diagnosing asthma by analyzing exhaled breath .
Organic Chemistry
- Summary of Application : 4-(2,5-Dimethylphenyl)butanoic acid is used in organic chemistry . It can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The compound can be used in various chemical reactions to synthesize new compounds . The specific methods of application or experimental procedures were not detailed in the source.
安全和危害
The safety information available indicates that 4-(2,5-Dimethylphenyl)butanoic acid should be handled with care to avoid dust formation and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
属性
IUPAC Name |
4-(2,5-dimethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTQOUBHYSKYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162970 | |
| Record name | Butyric acid, 4-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)butanoic acid | |
CAS RN |
1453-06-1 | |
| Record name | Butyric acid, 4-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid,5-xylyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyric acid, 4-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



